molecular formula C8H13ClO2 B166151 3,3-Diethyloxetane-2-carbonyl chloride CAS No. 127565-53-1

3,3-Diethyloxetane-2-carbonyl chloride

Cat. No.: B166151
CAS No.: 127565-53-1
M. Wt: 176.64 g/mol
InChI Key: GVAAWHJQMBVKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Diethyloxetane-2-carbonyl chloride is a specialized organochlorine compound featuring a strained oxetane ring, a structural motif of growing interest in medicinal chemistry. Its molecular structure is characterized by a three-membered oxetane ring substituted with two ethyl groups at the 3-position and a highly reactive carbonyl chloride moiety at the 2-position. This reactive acyl chloride group makes the compound a versatile intermediate (building block) in organic synthesis, particularly for introducing the oxetane group into more complex molecules via nucleophilic substitution reactions to form amides, esters, and ketones . The steric strain of the oxetane ring and the electron-withdrawing nature of the oxygen atom can influence the reactivity and metabolic stability of the final compounds, making this reagent valuable for constructing potential agrochemicals and active pharmaceutical ingredients (APIs) . As with similar acyl chlorides, its synthesis likely involves the treatment of the corresponding carboxylic acid with chlorinating agents such as thionyl chloride or oxalyl chloride . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses. Researchers should handle this moisture-sensitive compound with appropriate safety precautions in a controlled environment.

Properties

CAS No.

127565-53-1

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

3,3-diethyloxetane-2-carbonyl chloride

InChI

InChI=1S/C8H13ClO2/c1-3-8(4-2)5-11-6(8)7(9)10/h6H,3-5H2,1-2H3

InChI Key

GVAAWHJQMBVKRX-UHFFFAOYSA-N

SMILES

CCC1(COC1C(=O)Cl)CC

Canonical SMILES

CCC1(COC1C(=O)Cl)CC

Synonyms

2-Oxetanecarbonyl chloride, 3,3-diethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of 3,3-diethyloxetane-2-carbonyl chloride with analogs:

Compound Name Molecular Formula Functional Groups Key Structural Features Reactivity Profile
This compound C₈H₁₃ClO₂ Oxetane, Carbonyl chloride Diethyl substituents on oxetane ring High reactivity in nucleophilic acyl substitution; steric hindrance from ethyl groups may slow kinetics
3-Methylthiophene-2-carbonyl chloride C₆H₅ClOS Thiophene, Carbonyl chloride Aromatic thiophene ring Acylation reactions; enhanced electron-withdrawing effects due to aromaticity
3-(Chloromethyl)-3-methyloxetane C₅H₉ClO Oxetane, Chloromethyl Chloromethyl group instead of carbonyl Nucleophilic substitution (e.g., SN2 reactions); potential for ring-opening under acidic/basic conditions
5-Methylisoxazole-4-carbonyl chloride C₅H₄ClNO₂ Isoxazole, Carbonyl chloride Five-membered heterocyclic ring Acylation of amines/alcohols; used in herbicide synthesis

Research and Industrial Relevance

  • Pharmaceuticals : Oxetane derivatives are increasingly used to replace metabolically labile groups (e.g., tert-butyl) in drug candidates. The diethyl substitution in this compound could further modulate lipophilicity and binding affinity .
  • Agrochemicals : Isoxazole and thiophene carbonyl chlorides are intermediates in herbicides and insecticides. The oxetane variant may offer improved environmental persistence or selectivity .

Preparation Methods

Carboxylic Acid Precursor Activation

The synthesis of 3,3-diethyloxetane-2-carbonyl chloride universally begins with its carboxylic acid precursor, 3,3-diethyloxetane-2-carboxylic acid. Activation of the carboxylic acid group via chlorinating agents such as phosgene (COCl₂), thionyl chloride (SOCl₂), or oxalyl chloride (C₂O₂Cl₂) is the most direct route. Phosgene-based methods dominate industrial-scale production due to their cost-effectiveness and high atom economy, though safety protocols for phosgene handling are stringent.

Catalytic Adduct Systems for Phosgene Reactions

A breakthrough in carbonyl chloride synthesis involves the use of stationary-phase catalytic adducts composed of phosgene and N,N-disubstituted formamides, as detailed in US5245063A. For 3,3-diethyloxetane-2-carboxylic acid, this method entails:

  • Catalyst Preparation : Diethylformamide (DEF) reacts with phosgene to form a stable adduct, which is packed into a tubular reactor.

  • Continuous Flow Conditions : The carboxylic acid and phosgene are introduced equimolarly (1:1 molar ratio) at 60–80°C under atmospheric pressure, ensuring laminar flow through the catalyst bed.

  • Reaction Monitoring : Conductivity probes (11–14 mS/cm) and iodine color numbers (<30) validate reaction progress and product purity.

This approach achieves yields exceeding 97% with minimal phosgene residue in off-gases (<1.0%), addressing environmental and safety concerns.

Comparative Analysis of Chlorinating Agents

Phosgene vs. Thionyl Chloride: Yield and Byproduct Profiles

Chlorinating AgentTemperature (°C)Solvent SystemYield (%)Byproducts
Phosgene + DEF60–80Neat97.5HCl, CO₂
Thionyl ChlorideReflux (70–80)DCM/THF85–90SO₂, HCl
Oxalyl Chloride25–40DMF75–80CO, CO₂

Phosgene-DEF systems outperform thionyl chloride in yield and byproduct management, though the latter remains viable for small-scale syntheses requiring milder conditions.

Reaction Optimization and Kinetic Considerations

Temperature and Pressure Effects

Elevating temperatures beyond 80°C risks oxetane ring degradation, as evidenced by increased iodine color numbers (indicative of unsaturated impurities). Optimal results occur at 60°C under atmospheric pressure, balancing reaction rate and ring stability. Subatmospheric pressures (0.1–0.5 bar) marginally improve phosgene utilization but complicate reactor design.

Solvent-Cosolvent Interactions

The EP0003683B1 patent highlights the role of dipolar aprotic cosolvents (e.g., dimethylacetamide) in stabilizing reactive intermediates during dehydrochlorination. For oxetane carbonyl chlorides, blending hexane with 10–20% dimethylacetamide enhances phase separation and reduces emulsification during workup.

Purification and Quality Control

Distillation vs. Phase Separation

Crude this compound typically undergoes fractional distillation (bp 90–95°C at 15 mmHg) to remove residual DEF or phosgene. However, the patent method’s high purity (iodine color number <30) often permits direct phase separation after cooling to 25°C, bypassing energy-intensive distillation.

Analytical Validation

  • Iodine Color Number : Measures unsaturated impurities; values <30 indicate pharmaceutical-grade purity.

  • Conductivity Testing : Ensures complete phosgene consumption (target: <14 mS/cm).

  • ¹H/¹³C NMR : Confirms structural integrity, with characteristic shifts at δ 4.5–5.0 ppm (oxetane O–CH₂) and δ 170–175 ppm (carbonyl chloride) .

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